molecular formula C12H18O3 B13958891 Propanol, (methyl-2-phenoxyethoxy)-

Propanol, (methyl-2-phenoxyethoxy)-

Cat. No.: B13958891
M. Wt: 210.27 g/mol
InChI Key: FWRGCSBAKVECHW-UHFFFAOYSA-N
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Description

The compound “Propanol, (methyl-2-phenoxyethoxy)-” is a propanol derivative with a complex ether-phenoxy functional group. These compounds are typically used as solvents, intermediates in organic synthesis, or components in industrial formulations due to their polar yet hydrophobic properties .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1-(2-phenoxypropoxy)propan-1-ol

InChI

InChI=1S/C12H18O3/c1-3-12(13)14-9-10(2)15-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3

InChI Key

FWRGCSBAKVECHW-UHFFFAOYSA-N

Canonical SMILES

CCC(O)OCC(C)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to (methyl-2-phenoxyethoxy)propanol involves a multi-step etherification process:

  • Phenol Reaction with Ethylene Oxide:
    Phenol is reacted with ethylene oxide in the presence of a strong base catalyst, typically sodium hydroxide, to form 2-phenoxyethanol. This step forms the ether linkage essential for the compound’s structure.

  • Alkylation with Propanol:
    The intermediate 2-phenoxyethanol is then alkylated with propanol under controlled conditions to introduce the propanol moiety. This process often requires controlled temperature and pressure to optimize yield and purity.

This synthetic route is favored due to its straightforwardness and the availability of starting materials.

Industrial Production Methodology

In industrial settings, the synthesis is carried out continuously with precise control over reaction parameters:

  • Catalyst Use: Catalysts facilitate the reaction of phenol with ethylene oxide, enhancing efficiency and selectivity.
  • Temperature and Pressure: Controlled to maintain optimal reaction rates and minimize side reactions.
  • Purification: Post-reaction, the product is purified to achieve high purity suitable for commercial and research applications.

This continuous process ensures scalability and reproducibility, making it suitable for large-scale production.

Preparation of Stock Solutions for Research Applications

For experimental and in vivo studies, (methyl-2-phenoxyethoxy)propanol is prepared as stock solutions with precise molarity and volume calculations. A detailed preparation table is used to guide the dissolution of specific masses of the compound into solvents such as DMSO, PEG300, Tween 80, and water, ensuring clarity and homogeneity of the solution before subsequent additions.

Mass of Compound 1 mg 5 mg 10 mg
Volume for 1 mM Solution (mL) 4.7558 23.779 47.558
Volume for 5 mM Solution (mL) 0.9512 4.7558 9.5116
Volume for 10 mM Solution (mL) 0.4756 2.3779 4.7558

Note: Preparation involves stepwise addition of solvents with mixing and clarification at each step to ensure solution clarity.

Chemical Reaction Analysis Related to Preparation

The compound’s synthesis and subsequent chemical behavior involve several key reactions:

  • Etherification: Formation of ether bonds between phenol, ethylene oxide, and propanol.
  • Oxidation and Reduction: The compound can undergo oxidation to aldehydes or ketones and reduction to alcohol derivatives, which may be relevant in modifying or verifying the compound’s purity.
  • Substitution Reactions: The hydroxyl group can be substituted with other functional groups under appropriate conditions, useful in derivative synthesis.

Common reagents include sodium hydroxide for base catalysis, potassium permanganate or chromic acid for oxidation, and lithium aluminum hydride for reduction.

Summary Table of Preparation Methods

Preparation Aspect Description Key Reagents/Conditions Notes
Phenol + Ethylene Oxide Reaction Base-catalyzed etherification Phenol, Ethylene Oxide, NaOH Forms 2-phenoxyethanol intermediate
Alkylation with Propanol Introduction of propanol moiety Propanol, Controlled Temp & Pressure Final step to obtain (methyl-2-phenoxyethoxy)propanol
Industrial Continuous Process Scaled-up synthesis Catalyst, Temp/Pressure Control Ensures high yield and purity
Stock Solution Preparation Dissolution for research use DMSO, PEG300, Tween 80, Water Stepwise solvent addition with clarity checks

Research Findings and Practical Considerations

  • The compound’s preparation is well-established in both laboratory and industrial contexts, with emphasis on reaction control to maximize yield and purity.
  • The use of strong bases and catalysts is critical in facilitating ether bond formation.
  • Stock solutions require careful preparation to ensure solubility and stability, particularly for in vivo and biochemical applications.
  • The compound’s balanced hydrophobic and hydrophilic nature is a key factor in its utility across chemical and biological fields.

Chemical Reactions Analysis

Types of Reactions

Propanol, (methyl-2-phenoxyethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction yields alcohols .

Scientific Research Applications

Propanol, (methyl-2-phenoxyethoxy)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Propanol, (methyl-2-phenoxyethoxy)- involves its interaction with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and interaction of other molecules. In biological systems, it may interact with cellular membranes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Physical and Thermochemical Properties

Table 1: Key Physical Properties of Alkoxy-Substituted Propanols
Compound Boiling Point (K) Refractive Index Solubility in Water Saturated Vapor Pressure (kPa)
1-Methoxy-2-propanol 373.2 (at 0.3 kPa) Not reported Highly miscible Not reported
1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol Not reported Not reported Limited data Not reported
Propanol (for reference) 370.3 1.387 Fully miscible 1.99
Butanol (for reference) 390.9 1.377 Partially miscible 0.58

Notes:

  • Alkoxy-substituted propanols generally exhibit lower saturated vapor pressures compared to simpler alcohols like propanol or butanol, suggesting reduced volatility and slower evaporation rates .
  • The refractive index of such compounds may vary with the length and branching of the ether chain, though direct data are sparse.

Chemical Reactivity and Decomposition Pathways

Alkoxy-propanols undergo distinct surface reactions compared to their parent alcohols. For example:

  • Propanol dissociates on tungsten carbide (WC) surfaces via O–H bond cleavage at 100 K, forming propoxy intermediates .
  • Propanal , a related compound, binds to WC through di-σ C–O bonds, leading to different decomposition products (e.g., propene) .
  • Alkoxy-propanols like 1-methoxy-2-propanol are expected to exhibit similar dissociation behavior due to their hydroxyl groups, but their ether linkages may alter adsorption kinetics or intermediate stability.
Table 2: Hazard Profiles of Selected Propanol Derivatives
Compound GHS Classification Key Risks
1-Methoxy-2-propanol H315 (skin irritation), H319 (eye irritation) Moderate toxicity; requires ventilation during use
1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol H302 (oral toxicity), H335 (respiratory irritation) Requires PPE and controlled handling
Propanol H225 (flammable liquid) High flammability; moderate toxicity

Alkoxy-propanols generally pose lower flammability risks than propanol but may exhibit higher toxicity due to their complex functional groups .

Odor and Sensory Properties

Despite structural similarities, odor profiles vary significantly among alcohols. For example:

  • Propanol is described using aromatic and alkyl odor referents.
  • Pentanol (a longer-chain analogue) has esteric and terpenic notes, highlighting the impact of chain length on sensory perception .

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